Superior Systemic Bioavailability: FOLEX PFS (SC) vs. Oral Methotrexate
The subcutaneous (SC) route of administration, as represented by FOLEX PFS, delivers significantly higher and more consistent systemic exposure to methotrexate compared to oral administration. A head‑to‑head, randomized crossover study in rheumatoid arthritis patients demonstrated that the relative systemic bioavailability of SC methotrexate at 10, 15, 20, and 25 mg weekly was 121%, 114%, 131%, and 141% of that seen with oral dosing, respectively [1]. Additionally, the ratio of dose‑normalized AUC₀–₂₄ₕ for SC versus oral methotrexate was 127.61 (90% CI 122.30‑133.15) [1].
| Evidence Dimension | Relative Systemic Bioavailability (vs. Oral) |
|---|---|
| Target Compound Data | 121% (10 mg), 114% (15 mg), 131% (20 mg), 141% (25 mg) |
| Comparator Or Baseline | Oral methotrexate (reference = 100%) |
| Quantified Difference | +21% to +41% higher exposure with SC injection |
| Conditions | Randomized, multicenter, three‑way crossover study; 47 patients with rheumatoid arthritis; single weekly doses of 10, 15, 20, and 25 mg. |
Why This Matters
This evidence supports the selection of FOLEX PFS when higher and more reliable methotrexate exposure is required, particularly at doses where oral absorption saturates.
- [1] Schiff MH, Jaffe JS, Freundlich B. Head‑to‑head, randomised, crossover study of oral versus subcutaneous methotrexate in patients with rheumatoid arthritis: drug‑exposure limitations of oral methotrexate at doses ≥15 mg may be overcome with subcutaneous administration. Ann Rheum Dis. 2014;73(8):1549‑1551. View Source
